molecular formula C7H4Br2F3NO B2852762 2,4-Dibromo-6-(trifluoromethoxy)aniline CAS No. 886499-87-2

2,4-Dibromo-6-(trifluoromethoxy)aniline

Cat. No.: B2852762
CAS No.: 886499-87-2
M. Wt: 334.918
InChI Key: KJEAYONMSVJIRV-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H4Br2F3NO and a molecular weight of 334.92 . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound can be achieved by taking 4-trifluoro-methoxyaniline as raw material. In a solvent, inert grinding medium is added, followed by the successive addition of bromine and hydrogen peroxide for the reaction . The reaction is carried out under a whipped state with a stirring velocity of 300~500r/min .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 4 hydrogen atoms, 2 bromine atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . The molecular weight is 334.92 .


Chemical Reactions Analysis

2,4-Dibromoaniline can be used as a starting material to synthesize acetylenic amine by reacting with trimethylsilylacetylene, which is used as a ligand to prepare the bis-amido complex of Ti (IV) .

Scientific Research Applications

Synthesis of Agrochemical Intermediates

2,4-Dibromo-6-(trifluoromethoxy)aniline serves as an important intermediate in the synthesis of agrochemical products. An improved synthesis process for this compound has been developed, which is crucial for the preparation of high-efficiency, low-toxicity pesticides and new herbicides. The optimized conditions include the use of Br2, Br2-H2O2 as brominating agents, and methylene dichloride-water as solvent, achieving a reaction yield of 97% and product purity of over 99.5% (Ding Zhi-yuan, 2011).

Liquid Crystal Synthesis

The compound is also involved in the synthesis of liquid crystals. New derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline have been synthesized, where 4-trifluoromethyl and 4-trifluoromethoxy derivatives exhibit stable smectic B and A phases, respectively. This indicates the compound's potential in the development of materials with mesogenic properties, highlighting its importance in the field of material science and engineering (S. Miyajima, A. Nakazato, Noriko Sakoda, Takehiko Chiba, 1995).

Organic Synthesis and Structural Elaboration

In organic synthesis, this compound is utilized for its reactivity in hydrogen/lithium permutation (metalation) reactions. This reactivity enables the structural elaboration of compounds through selective deprotonation, demonstrating its versatility in organic synthesis processes. The results of such studies indicate the potential for preparing a wide range of complex molecules, further emphasizing its utility in medicinal chemistry and drug development (F. Leroux, E. Castagnetti, M. Schlosser, 2003).

Catalytic and Bond-Forming Reactions

The compound's derivatives are explored in catalytic and bond-forming reactions, showcasing its role in facilitating single-electron transfer processes. This application is crucial for the development of new catalytic systems and methodologies in organic synthesis, potentially leading to more efficient and sustainable chemical processes (Y. Aramaki, N. Imaizumi, Mao Hotta, J. Kumagai, T. Ooi, 2020).

Safety and Hazards

2,4-Dibromo-6-(trifluoromethoxy)aniline is harmful if swallowed or inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Mechanism of Action

Target of Action

It’s known that the compound is used in proteomics research , which suggests it may interact with proteins or enzymes in the body.

Mode of Action

It’s known to be used in enantio- and diastereoselective addition reactions , indicating it may interact with its targets in a stereospecific manner.

Biochemical Pathways

It’s used in the synthesis of novel pyridylpyrazole acid derivatives in the preparation of agricultural insecticides , suggesting it may influence pathways related to insect physiology.

Pharmacokinetics

It’s known that the compound is insoluble in water , which could impact its bioavailability and distribution in the body.

Result of Action

Given its use in the synthesis of insecticides , it may exert toxic effects on insects at the molecular and cellular level.

Action Environment

The action of 2,4-Dibromo-6-(trifluoromethoxy)aniline can be influenced by environmental factors. For instance, it’s recommended to store the compound in a cool place, tightly closed in a dry and well-ventilated place, away from strong oxidizing agents . This suggests that temperature, humidity, and exposure to certain chemicals can affect the compound’s stability and efficacy.

Properties

IUPAC Name

2,4-dibromo-6-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3NO/c8-3-1-4(9)6(13)5(2-3)14-7(10,11)12/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEAYONMSVJIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)N)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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